2-iso-Butoxy-3,5-difluorobenzoyl chloride
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Overview
Description
2-iso-Butoxy-3,5-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, featuring two fluorine atoms and an iso-butoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and other industries .
Preparation Methods
The synthesis of 2-iso-Butoxy-3,5-difluorobenzoyl chloride typically involves the reaction of 3,5-difluorobenzoic acid with iso-butyl alcohol in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
2-iso-Butoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-difluoro-2-(2-methylpropoxy)benzoic acid.
Reduction: It can be reduced to form the corresponding alcohol derivative.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-iso-Butoxy-3,5-difluorobenzoyl chloride is utilized in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Organic Synthesis: It is used in the preparation of complex organic molecules and as a building block in chemical synthesis.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-3,5-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which are important intermediates in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
2-iso-Butoxy-3,5-difluorobenzoyl chloride can be compared with other similar compounds such as:
3,5-Difluorobenzoyl chloride: Lacks the iso-butoxy group, making it less versatile in certain synthetic applications.
2,5-Difluorobenzoyl chloride: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial processes.
Properties
Molecular Formula |
C11H11ClF2O2 |
---|---|
Molecular Weight |
248.65 g/mol |
IUPAC Name |
3,5-difluoro-2-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(11(12)15)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
CNSNCKHEDBTVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)F)C(=O)Cl |
Origin of Product |
United States |
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